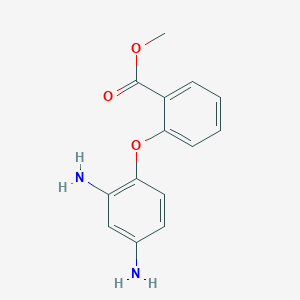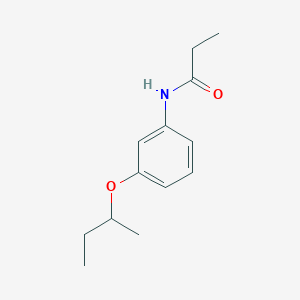![molecular formula C27H28N4O2S B267145 N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B267145.png)
N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea, also known as BPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTU is a thiourea derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Mecanismo De Acción
N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea is believed to inhibit CAIX activity by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. The mechanism of action of N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea as an anti-inflammatory agent is not well understood, but it is believed to involve the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea has been shown to have a range of biochemical and physiological effects. In addition to its CAIX inhibitory and anti-inflammatory properties, it has also been shown to have antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea in lab experiments is its selectivity for CAIX. This allows researchers to specifically target this enzyme without affecting other carbonic anhydrases. However, one limitation of using N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential directions for future research on N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its delivery to tumor cells. Another area of interest is its potential as an anti-inflammatory agent. More research is needed to understand its mechanism of action and to determine its potential for the treatment of inflammatory diseases. Additionally, further studies are needed to optimize the synthesis method of N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea and to improve its solubility in water.
Métodos De Síntesis
The synthesis of N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea involves the reaction of N-acetyl thiourea and 4-benzhydryl-1-piperazinecarboxylic acid chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain pure N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea. This synthesis method has been optimized to produce high yields of N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea with good purity.
Aplicaciones Científicas De Investigación
N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea has been shown to inhibit CAIX activity in vitro and in vivo, making it a potential candidate for cancer therapy.
In addition to its use as a CAIX inhibitor, N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea |
|---|---|
Fórmula molecular |
C27H28N4O2S |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C27H28N4O2S/c1-20(32)28-27(34)29-24-15-9-8-14-23(24)26(33)31-18-16-30(17-19-31)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,25H,16-19H2,1H3,(H2,28,29,32,34) |
Clave InChI |
KOQIXZUTDNZKQW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)


![N-{3-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267073.png)
![N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B267075.png)
![3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267076.png)
![3-(2-chlorophenyl)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B267078.png)
![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B267083.png)
![N-(2-methoxyethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B267084.png)
![N-methyl-3-[(phenoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B267086.png)